molecular formula C13H10FNO2 B6332195 N-(2-Fluoro-phenyl)-2-hydroxy-benzamide CAS No. 866034-84-6

N-(2-Fluoro-phenyl)-2-hydroxy-benzamide

Cat. No. B6332195
CAS RN: 866034-84-6
M. Wt: 231.22 g/mol
InChI Key: KRPASKLFRLGQHR-UHFFFAOYSA-N
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Description

“N-(2-Fluoro-phenyl)-2-hydroxy-benzamide” is a chemical compound with the linear formula C13H9F2NO . It is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot sequential multicomponent reaction between in situ generated aldimines and succinaldehyde has been used for the synthesis of substituted pyrrole-3-carbaldehydes . Another method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .

Mechanism of Action

The mechanism of action of N-(2-Fluoro-phenyl)-2-hydroxy-benzamide is not fully understood. However, it is believed to interact with a variety of proteins, enzymes, and receptors, and to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been reported to interact with a variety of receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H3 receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential effects on biochemical and physiological processes. It has been reported to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as to interact with a variety of receptors, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the histamine H3 receptor. It has also been reported to possess anti-inflammatory, anti-bacterial, and anti-fungal properties.

Advantages and Limitations for Lab Experiments

N-(2-Fluoro-phenyl)-2-hydroxy-benzamide has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive compound to synthesize and is readily available. Additionally, it has a relatively low toxicity, making it a safe compound to use in experiments. However, it has a relatively short half-life and is not very stable, making it difficult to store for long periods of time. Additionally, its effects on biochemical and physiological processes are not fully understood, making it difficult to predict the results of experiments.

Future Directions

N-(2-Fluoro-phenyl)-2-hydroxy-benzamide has a variety of potential applications in medicinal chemistry, biochemistry, and pharmacology. Future research should focus on further elucidating the mechanisms of action of this compound, as well as exploring its potential therapeutic effects. Additionally, further research should focus on the development of more stable derivatives of this compound, as well as exploring its potential as an inhibitor of enzymes involved in the metabolism of drugs and other compounds. Additionally, further research should focus on the development of new methods for the synthesis of this compound, as well as exploring its potential as a therapeutic agent for a variety of diseases and disorders.

Synthesis Methods

N-(2-Fluoro-phenyl)-2-hydroxy-benzamide can be synthesized via a variety of methods, including the Friedel-Crafts acylation of phenol with 2-fluorobenzoyl chloride, the reaction of 2-fluorobenzoyl chloride with 2-hydroxybenzamide, and the reaction of 2-fluorobenzoyl chloride with 2-hydroxybenzaldehyde. The Friedel-Crafts acylation method is the most commonly used method for the synthesis of this compound.

Scientific Research Applications

N-(2-Fluoro-phenyl)-2-hydroxy-benzamide has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been reported to interact with a variety of proteins, enzymes, and receptors, and has been used in the development of drugs and therapeutic agents. It has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential as a therapeutic agent for a variety of diseases and disorders.

properties

IUPAC Name

N-(2-fluorophenyl)-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-10-6-2-3-7-11(10)15-13(17)9-5-1-4-8-12(9)16/h1-8,16H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPASKLFRLGQHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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